7BIO

Description

Structure

3D Structure

Properties

IUPAC Name |

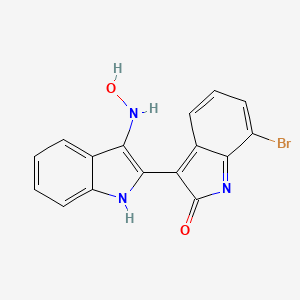

7-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMACPDEJIEMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of 7-Bromoindirubin-3'-Oxime (7BIO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoindirubin-3'-oxime (7BIO), a synthetic derivative of the indirubin alkaloid, has emerged as a potent small molecule inhibitor with significant therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular targets, the signaling pathways it modulates, and the subsequent cellular outcomes. Through a comprehensive review of preclinical data, this document provides an in-depth understanding of this compound's bioactivity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways.

Primary Mechanism of Action: Dual Inhibition of CDK5 and GSK3β

The principal mechanism of action of this compound lies in its ability to competitively inhibit the kinase activity of two key serine/threonine kinases: Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] Both kinases are implicated in a multitude of cellular processes, and their dysregulation is a hallmark of several pathologies, including neurodegeneration and cancer.

Kinase Inhibitory Profile

This compound exhibits potent inhibitory activity against CDK5 and GSK3β. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below. The compound also shows activity against other kinases, indicating a degree of polypharmacology.

| Kinase Target | IC50 (µM) |

| Cyclin-Dependent Kinase 1 (CDK1) | 22[1] |

| Cyclin-Dependent Kinase 5 (CDK5) | 33[1] |

| Glycogen Synthase Kinase 3β (GSK3β) | 32[1] |

| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 1.9 |

| Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) | 1.3 |

| Fms-like tyrosine kinase 3 (FLT3) | Potent Inhibitor |

| Aurora Kinase B | Potent Inhibitor |

| Aurora Kinase C | Potent Inhibitor |

Table 1: Kinase inhibitory profile of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Signaling Pathway Modulation

This compound's dual inhibition of CDK5 and GSK3β significantly impacts downstream signaling cascades. In the context of neuronal function, CDK5 is known to indirectly regulate GSK3β activity through its influence on Protein Phosphatase 1 (PP1).[4][5] Inhibition of CDK5 by this compound leads to the activation of PP1, which in turn dephosphorylates and activates GSK3β. However, this compound also directly inhibits GSK3β, resulting in a complex net effect on GSK3β-mediated phosphorylation of its substrates, such as the microtubule-associated protein tau.

Induction of Caspase-Independent Apoptosis

A key cellular outcome of this compound treatment is the induction of apoptosis. Notably, this process occurs through a caspase-independent mechanism.[6] This is particularly relevant for therapeutic strategies aimed at overcoming resistance to conventional chemotherapy, which often relies on caspase-dependent cell death. The primary mediator of this compound-induced apoptosis is the Apoptosis-Inducing Factor (AIF).[6][7][8]

Upon cellular stress induced by this compound, AIF translocates from the mitochondrial intermembrane space to the nucleus.[6][7][8] In the nucleus, AIF promotes chromatin condensation and large-scale DNA fragmentation, leading to cell death.[6][7]

In Vivo Efficacy in a Model of Alzheimer's Disease

The therapeutic potential of this compound has been demonstrated in preclinical in vivo models of Alzheimer's disease. In a mouse model where cognitive deficits are induced by β-amyloid (Aβ) oligomers, this compound has been shown to ameliorate these impairments.[1][3]

Key Findings from In Vivo Studies

-

Improved Cognitive Function: this compound administration prevented impairments in spatial and recognition memory in Aβ oligomer-treated mice.[1][3]

-

Reduced Neuroinflammation: this compound significantly inhibited the Aβ oligomer-induced increase in pro-inflammatory cytokines such as TNF-α and IL-6 in the brain.[1]

-

Synaptic Protection: The compound prevented the reduction of synaptic proteins, including synapsin-1 and PSD-95, in the hippocampus of treated mice.[1]

-

Reduced Tau Hyperphosphorylation: this compound attenuated the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[1]

-

Modulation of Microglia and Astrocytes: The activation of microglia and astrocytes, cellular mediators of neuroinflammation, was suppressed by this compound treatment.[1]

Experimental Protocols

The following are representative protocols for key assays used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (CDK5/GSK3β)

This protocol outlines a method for determining the inhibitory activity of this compound against CDK5 and GSK3β.

Workflow:

Methodology:

-

Reagent Preparation:

-

Recombinant human CDK5/p25 or GSK3β is diluted in kinase buffer.

-

A suitable substrate (e.g., histone H1 for CDK5, a phosphopeptide for GSK3β) is prepared in kinase buffer.

-

A stock solution of this compound in DMSO is serially diluted to create a range of test concentrations.

-

ATP is prepared at a concentration near the Km for each kinase.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the diluted kinase, substrate, and this compound dilutions.

-

Incubate at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction using a suitable stop reagent.

-

-

Signal Detection and Analysis:

-

The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

-

Fluorescence-based assay: Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

-

-

The data is plotted as kinase activity versus this compound concentration, and the IC50 value is calculated using non-linear regression analysis.

-

Cell Viability and Apoptosis Assay

This protocol describes a method to assess the effect of this compound on cell viability and to determine the mode of cell death.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a suitable density.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).

-

In Vivo Alzheimer's Disease Model: Morris Water Maze

This protocol details the Morris Water Maze test to evaluate spatial learning and memory in a mouse model of Alzheimer's disease treated with this compound.

Methodology:

-

Animal Model and Treatment:

-

Use a validated mouse model of Alzheimer's disease (e.g., APP/PS1 transgenic mice or Aβ oligomer-injected mice).

-

Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal or intracerebroventricular injection) for a specified duration.[1]

-

-

Apparatus:

-

A circular pool (approximately 1.2-1.5 meters in diameter) filled with opaque water (made opaque with non-toxic paint or milk powder) maintained at a constant temperature.

-

A small escape platform submerged just below the water surface.

-

Visual cues are placed around the room to aid in spatial navigation.

-

-

Training Phase (Acquisition):

-

For 4-5 consecutive days, each mouse undergoes multiple trials per day.

-

In each trial, the mouse is placed into the pool at one of four randomized starting positions.

-

The mouse is allowed to swim and find the hidden platform.

-

The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.

-

If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to the platform.

-

-

Probe Trial (Memory Retention):

-

On the day following the last training session, the escape platform is removed from the pool.

-

Each mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

-

-

Data Analysis:

-

Compare the escape latencies and path lengths during the training phase between the this compound-treated and vehicle-treated groups.

-

Compare the time spent in the target quadrant and the number of platform crossings during the probe trial between the two groups.

-

Conclusion

7-Bromoindirubin-3'-oxime is a promising multi-target kinase inhibitor with a well-defined mechanism of action centered on the dual inhibition of CDK5 and GSK3β. This activity translates into significant neuroprotective effects in preclinical models of Alzheimer's disease, including the reduction of neuroinflammation, protection of synapses, and amelioration of cognitive deficits. Furthermore, its ability to induce caspase-independent apoptosis provides a rationale for its investigation in oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further exploration and potential clinical translation of this compound.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Role of AIF in caspase-dependent and caspase-independent cell death | Semantic Scholar [semanticscholar.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. AIF-mediated caspase-independent cell death: molecular mechanisms | ANR [anr.fr]

- 7. Role of AIF in caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis-inducing factor (AIF): a novel caspase-independent death effector released from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Bromoindirubin-3'-oxime (7BIO): A Dual Inhibitor of CDK5 and GSK3β in Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Bromoindirubin-3'-oxime (7BIO), a derivative of the natural alkaloid indirubin, has emerged as a noteworthy small molecule in the study of neurodegenerative diseases, particularly Alzheimer's disease. Its primary mechanism of action is the dual inhibition of two key serine/threonine kinases: Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β). Both kinases are implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, detailed experimental protocols for its evaluation, and an exploration of the signaling pathways it modulates.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against CDK5 and GSK3β has been a subject of investigation, with some conflicting reports in the literature. It is crucial for researchers to be aware of these discrepancies when designing experiments.

One study has reported moderate inhibitory activity, with IC50 values in the micromolar range.[1] Conversely, another report from the same research group suggested that this compound exhibits only marginal inhibitory activity against these kinases, indicating it may have other primary targets. This highlights a need for further independent validation of this compound's kinase inhibition profile.

| Kinase Target | Reported IC50 (µM) | Reference |

| CDK5/p25 | 33 | Ribas et al., 2006 |

| GSK3β | 32 | Ribas et al., 2006 |

Note: A separate publication by Ribas et al. in the journal Oncogene in 2006 stated that this compound has "only a marginal inhibitory activity towards CDKs and GSK-3," suggesting that it may be a more potent inhibitor of other kinases like FLT3, DYRK1A/2, and Aurora kinases. Researchers should consider this context when interpreting data.

Signaling Pathways

CDK5 and GSK3β are intricately linked in neuronal signaling pathways. CDK5, when aberrantly activated by its partner p25 (a cleavage product of p35), can contribute to the activation of GSK3β, leading to a cascade of phosphorylation events that are detrimental to neuronal health.

Core CDK5 and GSK3β Signaling Crosstalk

The following diagram illustrates the general relationship between CDK5 and GSK3β, which can lead to tau hyperphosphorylation.

Proposed Mechanism of this compound in an Alzheimer's Disease Model

In cellular and animal models of Alzheimer's disease, Aβ oligomers can induce neuronal damage. This compound has been shown to counteract these effects. One of the proposed mechanisms is its ability to prevent the Aβ-induced decrease in the inhibitory phosphorylation of GSK3β at the Serine 9 residue (pSer9-GSK3β). By maintaining GSK3β in a less active state, this compound can mitigate downstream pathological events like tau hyperphosphorylation and neuroinflammation.

References

In Vitro Kinase Inhibitory Profile of 7-Bromoindirubin-3'-Oxime (7BIO): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoindirubin-3'-oxime (7BIO), a synthetic derivative of the natural alkaloid indirubin, has emerged as a subject of interest within kinase-focused drug discovery. Initially identified as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK3β), subsequent investigations have revealed a broader and more complex inhibitory profile. This technical guide provides a comprehensive overview of the in vitro kinase inhibitory activity of this compound, presenting available quantitative data, outlining common experimental methodologies, and visualizing the core signaling pathways associated with its primary targets. A notable discrepancy in the reported inhibitory potency of this compound against different kinase families is highlighted, underscoring the critical importance of assay conditions in defining kinase inhibitor selectivity.

Kinase Inhibitory Profile of this compound

The in vitro inhibitory activity of this compound has been evaluated against a range of protein kinases. The collected data, presented in Table 1, reveals conflicting reports regarding its primary targets and potency. One early study identified this compound as a micromolar inhibitor of CDK1, CDK5, and GSK3β[1]. In contrast, a separate line of investigation suggests that this compound exhibits only marginal activity against these kinases, while potently inhibiting FLT3, DYRK, and Aurora kinases at sub-micromolar to low micromolar concentrations. This discrepancy may arise from differences in experimental methodologies, including the specific assay platform, substrate, and ATP concentration used.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) | Source |

| Cyclin-Dependent Kinases & GSK3 | ||

| CDK1 | 22 | Ribas et al., 2006[1] |

| CDK5 | 33 | Ribas et al., 2006[1] |

| GSK3β | 32 | Ribas et al., 2006[1] |

| FLT3, DYRK, and Aurora Kinases | ||

| FLT3 | 0.34 | Cayman Chemical |

| DYRK1A | 1.9 | Cayman Chemical |

| DYRK2 | 1.3 | Cayman Chemical |

| Aurora B | 4.6 | Cayman Chemical |

| Aurora C | 0.7 | Cayman Chemical |

Experimental Protocols for In Vitro Kinase Assays

Standard in vitro kinase assays are employed to determine the inhibitory potential of a compound like this compound. These assays typically measure the transfer of a phosphate group from ATP to a specific substrate by a kinase. While the precise protocol for generating the this compound data is not publicly detailed, a generalized workflow for a radiometric kinase assay is described below.

General Radiometric Kinase Assay Protocol

-

Reaction Mixture Preparation : A master mix is prepared containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl2).

-

Inhibitor Addition : The test compound, this compound, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Initiation of Reaction : The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Incubation : The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Termination of Reaction : The reaction is stopped, often by the addition of a strong acid or a chelating agent like EDTA.

-

Separation of Substrate : The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper, which binds the substrate, followed by washing steps.

-

Quantification : The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis : The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Relevant Signaling Pathways

Given the reported inhibitory activity of this compound, the signaling pathways of CDK5 and GSK3β are of particular interest.

CDK5 Signaling Pathway

CDK5 is a proline-directed serine/threonine kinase that is primarily active in the central nervous system. Its activity is dependent on association with a regulatory partner, p35 or p39. The CDK5/p35 complex plays a crucial role in neuronal migration, differentiation, and synaptic plasticity. Dysregulation of CDK5 activity has been implicated in neurodegenerative diseases such as Alzheimer's disease, where it is involved in the hyperphosphorylation of the tau protein[2].

GSK3β Signaling Pathway

Glycogen Synthase Kinase-3β (GSK3β) is a ubiquitously expressed serine/threonine kinase that acts as a key regulator in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK3β is often constitutively active and is primarily regulated through inhibitory phosphorylation by upstream kinases such as Akt. Dysregulation of GSK3β signaling is associated with a variety of diseases, including metabolic disorders, cancer, and neurological conditions.

Conclusion

7-bromoindirubin-3'-oxime (this compound) is a kinase inhibitor with a complex and somewhat contested in vitro profile. While initially reported as a micromolar inhibitor of CDK5 and GSK3β, other data suggests more potent activity against FLT3, DYRK, and Aurora kinases. This discrepancy highlights the sensitivity of in vitro kinase assays to experimental conditions and underscores the necessity for standardized, comprehensive profiling to accurately determine kinase inhibitor selectivity. For researchers and drug development professionals, a thorough understanding of these nuances is essential for the interpretation of biological data and the advancement of kinase-targeted therapeutics. Further investigation is required to fully elucidate the definitive kinase inhibitory profile of this compound and its therapeutic potential.

References

The Structural-Activity Relationship of Indirubin Derivatives: A Deep Dive into 7BIO and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indirubin, a natural bis-indole alkaloid, has long been recognized for its therapeutic potential, particularly in the treatment of chronic myelocytic leukemia.[1] Its mechanism of action, primarily as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), has spurred extensive research into the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the structural-activity relationship (SAR) of indirubin derivatives, with a special focus on the intriguing compound 7-bromoindirubin-3'-oxime (7BIO), highlighting its unique biological activities and the key structural modifications that govern the efficacy of this class of compounds.

Core Structure and Key Modifications

The indirubin scaffold consists of two indole rings linked by a double bond. The SAR of indirubin derivatives is largely dictated by substitutions at various positions on these rings, most notably at the N1, C5, C6, C7, and C3' positions. These modifications influence the compound's binding affinity to the ATP-binding pocket of target kinases, its solubility, and its overall pharmacological profile.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of indirubin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of protein kinases. The following tables summarize the IC50 data for key indirubin derivatives, including this compound, providing a clear comparison of their activities.

Table 1: IC50 Values of Indirubin and Key Derivatives Against CDKs and GSK-3β

| Compound | Substitution | CDK1/cyclin B (μM) | CDK5/p25 (μM) | GSK-3β (μM) | Reference |

| Indirubin | Unsubstituted | >10 | - | 0.6 | [3] |

| Indirubin-3'-monoxime | 3'-oxime | - | - | - | [2] |

| 6-Bromoindirubin | 6-Bromo | - | - | Potent inhibitor | [1] |

| 6-Bromoindirubin-3'-oxime (BIO) | 6-Bromo, 3'-oxime | 0.32 | 0.083 | 0.005 | [1] |

| 7-Bromoindirubin-3'-oxime (this compound) | 7-Bromo, 3'-oxime | 22 | 33 | 32 | [4] |

Table 2: Kinase Inhibitory Profile of 7-Bromoindirubin-3'-oxime (this compound)

| Kinase Target | IC50 (μM) | Reference |

| FLT3 | 0.34 | [5] |

| DYRK1A | 1.9 | [5][6] |

| DYRK2 | 1.3 | [5][6] |

| Aurora Kinase B | 4.6 | [5] |

| Aurora Kinase C | 0.7 | [5] |

| CDK1 | 22 | [4] |

| CDK5 | 33 | [4] |

| GSK-3β | 32 | [4] |

SAR Insights:

-

Substitution at C6: A bromine atom at the C6 position, as seen in 6-bromoindirubin and its oxime derivative (BIO), significantly enhances inhibitory activity against GSK-3β.[1]

-

3'-Oxime Group: The addition of a 3'-oxime group generally improves the potency and selectivity of indirubin derivatives.[2]

-

Substitution at C7: The presence of a bromine atom at the C7 position in this compound results in a dramatic shift in its kinase inhibitory profile. Unlike other indirubins that primarily target CDKs and GSK-3β, this compound displays marginal activity against these kinases.[7] Instead, it potently inhibits other kinases such as FLT3, DYRK1A, and DYRK2.[5][6] This highlights the critical role of the substituent's position in determining target selectivity.

Signaling Pathways Modulated by Indirubin Derivatives

Indirubin and its analogs exert their cellular effects by interfering with key signaling pathways that regulate cell cycle progression, proliferation, and survival.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[8] Indirubin derivatives, with the notable exception of this compound, act as ATP-competitive inhibitors of CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[9]

Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[10] Many indirubin derivatives are potent inhibitors of GSK-3β.

The Unique Case of this compound: A Shift in Target Profile

This compound stands out among indirubin derivatives due to its distinct mechanism of action. It induces a rapid, caspase-independent cell death that is different from apoptosis.[7] This is attributed to its unique kinase inhibitory profile, which includes potent inhibition of FLT3 and the DYRK family of kinases.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is involved in various cellular processes, including cell proliferation, differentiation, and neuronal development.[11] Its dysregulation has been implicated in several diseases, including Down syndrome and certain cancers.

Experimental Protocols

The following are generalized protocols for key experiments used in the SAR studies of indirubin derivatives.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Indirubin derivative stock solution (in DMSO)

-

Phosphoric acid or EDTA to stop the reaction

-

Phosphocellulose paper or membrane

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

-

Add serial dilutions of the indirubin derivative or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding phosphoric acid or EDTA.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Indirubin derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indirubin derivative or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

-

During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The structural-activity relationship of indirubin derivatives is a rich and evolving field of study. While early research focused on their role as CDK and GSK-3β inhibitors, the discovery of compounds like this compound has unveiled a broader and more nuanced range of biological activities. The position and nature of substituents on the indirubin scaffold are critical determinants of their kinase inhibitory profile and cellular effects. A thorough understanding of these SAR principles is essential for the rational design of next-generation indirubin derivatives with enhanced potency, selectivity, and therapeutic potential for a variety of diseases, from cancer to neurodegenerative disorders. The continued exploration of this versatile chemical scaffold promises to yield novel and effective therapeutic agents in the years to come.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | Indirubin Derivative 7-Bromoindirubin-3-Oxime (this compound) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. NIH 3D - Glycogen Synthase Kinase 3 beta [3d.nih.gov]

- 11. DYRK1A - Wikipedia [en.wikipedia.org]

- 12. google.com [google.com]

- 13. youtube.com [youtube.com]

The Effect of 7-Bromoindirubin-3'-Oxime (7BIO) on Tau Hyperphosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurofibrillary tangles (NFTs), primarily composed of hyperphosphorylated tau protein, are a pathological hallmark of Alzheimer's disease (AD) and other tauopathies. The abnormal phosphorylation of tau is driven by the dysregulation of several protein kinases, most notably Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK3β). This technical guide provides an in-depth analysis of the therapeutic potential of 7-Bromoindirubin-3'-Oxime (7BIO), a derivative of the indirubin alkaloid, in mitigating tau hyperphosphorylation. This document summarizes the quantitative effects of this compound on tau phosphorylation, details the experimental methodologies used to ascertain these effects, and visualizes the implicated signaling pathways.

Introduction

The microtubule-associated protein tau plays a crucial role in stabilizing the neuronal cytoskeleton. In pathological conditions, tau becomes abnormally hyperphosphorylated, leading to its dissociation from microtubules and subsequent aggregation into insoluble fibrils, forming NFTs. This process is a key driver of neuronal dysfunction and cognitive decline in a spectrum of neurodegenerative disorders. Consequently, inhibiting the kinases responsible for tau hyperphosphorylation represents a promising therapeutic strategy.

7-Bromoindirubin-3'-Oxime (this compound) is a synthetic indirubin derivative that has demonstrated potent inhibitory activity against both CDK5 and GSK3β.[1][2][3] This dual-inhibition profile makes this compound a compelling candidate for attenuating tau pathology. This guide synthesizes the available preclinical data on this compound's efficacy in reducing tau hyperphosphorylation.

Quantitative Effects of this compound on Tau Hyperphosphorylation

The in vivo efficacy of this compound in reducing tau hyperphosphorylation has been evaluated in a mouse model of Alzheimer's disease induced by β-amyloid (Aβ) oligomers. The following table summarizes the key quantitative findings from this research.

| Parameter | Experimental Group | Treatment | Result | Reference |

| Phosphorylated Tau (pTau) Levels in Hippocampus (Mean Optical Density) | Aβ oligomer-treated mice | Vehicle | Increased pTau levels | [3] |

| Aβ oligomer-treated mice | This compound (2.3, 7.0, and 23.3 µg/kg) | Significantly decreased pTau levels compared to vehicle-treated Aβ oligomer group | [3][4] | |

| Total Tau Levels in Hippocampus | Aβ oligomer-treated mice | This compound (2.3, 7.0, and 23.3 µg/kg) | No significant effect on total Tau protein levels | [4] |

| pSer9-GSK3β Levels in Hippocampus | Aβ oligomer-treated mice | Vehicle | Decreased pSer9-GSK3β (indicative of increased GSK3β activity) | [3] |

| Aβ oligomer-treated mice | This compound (2.3, 7.0, and 23.3 µg/kg) | Attenuated the Aβ oligomer-induced decrease in pSer9-GSK3β expression | [3][4] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that generated the quantitative data presented above.

Animal Model and Treatment

-

Animal Model: Male ICR mice were used.

-

Induction of Tau Pathology: Mice received a bilateral intracerebroventricular injection of Aβ1-42 oligomers to induce AD-like pathology, including tau hyperphosphorylation.

-

This compound Administration: this compound was administered via bilateral ventricular injection at doses of 2.3, 7.0, and 23.3 µg/kg.[4] Control groups received vehicle injections.

Immunohistochemistry for Phosphorylated Tau

-

Tissue Preparation: Mice were perfused, and their brains were removed, fixed in paraformaldehyde, and sectioned.

-

Staining: Brain sections were incubated with a primary antibody specific for phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205).

-

Detection: A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) was used, followed by a chromogenic substrate to visualize the location and extent of phosphorylated tau.

-

Quantification: The mean optical density of the staining in the hippocampus was measured using image analysis software to quantify the levels of phosphorylated tau.[3]

Western Blotting for Tau and GSK3β

-

Protein Extraction: The hippocampus was dissected from mouse brains and homogenized in lysis buffer to extract total protein.

-

Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were incubated with primary antibodies against total tau, phosphorylated tau (specific epitopes), total GSK3β, and phosphorylated GSK3β (pSer9).

-

Detection and Quantification: Membranes were then incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified using densitometry software.[3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the experimental workflow.

Caption: Signaling pathway of this compound's inhibitory action on tau hyperphosphorylation.

Caption: Experimental workflow for evaluating this compound's effect on tau pathology.

Conclusion

The indirubin derivative this compound demonstrates significant potential as a therapeutic agent for Alzheimer's disease and other tauopathies. By effectively inhibiting the key kinases CDK5 and GSK3β, this compound has been shown to reduce tau hyperphosphorylation in a preclinical model of AD.[1][2][3] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and similar dual-kinase inhibitors. Future studies should focus on the long-term efficacy and safety of this compound in more advanced animal models of tauopathy to pave the way for potential clinical applications.

References

The Role of 7,8-Dihydroxyflavone in Neuroinflammation and Synaptic Plasticity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-dihydroxyflavone (7,8-DHF), a naturally occurring flavone, has emerged as a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the action of Brain-Derived Neurotrophic Factor (BDNF). This guide provides an in-depth technical overview of 7,8-DHF's dual role in mitigating neuroinflammation and enhancing synaptic plasticity. By activating TrkB and its downstream signaling cascades, 7,8-DHF presents a promising therapeutic avenue for a spectrum of neurological and neurodegenerative disorders characterized by inflammatory processes and synaptic dysfunction. This document details the underlying molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes critical pathways and workflows.

Introduction: 7,8-Dihydroxyflavone as a BDNF Mimetic

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that regulates neuronal survival, differentiation, and synaptic plasticity.[1][2] However, its therapeutic application is hampered by a short plasma half-life and poor blood-brain barrier (BBB) penetration.[1][3] 7,8-dihydroxyflavone (referred to by the user as 7BIO) is a BBB-permeable small molecule that binds with high affinity to the TrkB receptor, inducing its dimerization and autophosphorylation, thereby activating downstream signaling pathways independent of endogenous BDNF.[1][4][5][6] This activation triggers key cascades, including the PI3K/Akt, MAPK/ERK, and PLCγ pathways, which are fundamental to its neuroprotective, anti-inflammatory, and synaptogenic effects.[1][5][7]

Modulation of Neuroinflammation

Neuroinflammation, primarily mediated by microglia and astrocytes, is a key pathological feature of many central nervous system (CNS) disorders. 7,8-DHF has demonstrated significant immunomodulatory properties, primarily by suppressing pro-inflammatory responses.

Attenuation of Microglial Activation

Microglia are the resident immune cells of the brain.[8] In response to pathological stimuli like lipopolysaccharide (LPS), they become activated and release a barrage of pro-inflammatory mediators. 7,8-DHF effectively counters this activation. Studies on LPS-stimulated BV2 microglial cells show that 7,8-DHF significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

The primary mechanism for this anti-inflammatory action is the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway . 7,8-DHF prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the translocation of the active NF-κB p65 subunit to the nucleus.[9] This, in turn, reduces the transcription of pro-inflammatory genes.[9] Furthermore, 7,8-DHF mitigates the activation of the NLRP3 inflammasome in microglia, a multi-protein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[8] This is achieved by inhibiting the IκBα/NF-κB axis and promoting cellular repair and autophagy mechanisms.[8]

Regulation of Astrocytes

Astrocytes are also key players in neuroinflammation. In pathological conditions, reactive astrocytes can contribute to the inflammatory milieu. 7,8-DHF has been shown to prevent astrocytic deficits, such as the reduction in glial fibrillary acidic protein (GFAP) expression and morphological changes observed in stress models.[10][11] By preserving astrocyte health, 7,8-DHF helps maintain homeostasis in the CNS.

Signaling Pathway: 7,8-DHF Anti-Inflammatory Action

The following diagram illustrates the signaling pathway through which 7,8-DHF exerts its anti-inflammatory effects in microglia.

Caption: 7,8-DHF inhibits LPS-induced neuroinflammation via TrkB-mediated suppression of the NF-κB pathway.

Enhancement of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. 7,8-DHF robustly promotes synaptic plasticity, primarily through the activation of the TrkB receptor and its downstream effectors.

TrkB Signaling and Downstream Cascades

Upon binding to TrkB, 7,8-DHF triggers the phosphorylation of the receptor at key tyrosine residues (e.g., Y515, Y816).[12] This initiates multiple intracellular signaling cascades crucial for synaptic function:[2]

-

PI3K/Akt/mTOR Pathway: This pathway is vital for cell survival, growth, and protein synthesis, including the synthesis of synaptic proteins.[7][10]

-

MAPK/ERK Pathway: This cascade is involved in gene expression and is essential for long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons.[7]

-

PLCγ Pathway: This pathway modulates intracellular calcium levels and activates protein kinase C (PKC), both of which are critical for synaptic transmission and plasticity.[5]

Activation of these pathways culminates in the phosphorylation of the CREB (cAMP response element-binding protein) , a transcription factor that regulates the expression of genes involved in synaptic plasticity and neuronal survival, including BDNF itself.[7][12]

Effects on Synaptic Structure and Function

7,8-DHF treatment leads to tangible improvements in synaptic structure and function:

-

Increased Synaptic Protein Expression: 7,8-DHF restores and increases the expression of key pre- and post-synaptic proteins, such as synaptophysin and postsynaptic density protein 95 (PSD-95).[7] It also enhances the expression and phosphorylation of AMPA receptor subunits like GluA1, which are critical for excitatory synaptic transmission.[7][13]

-

Enhanced Dendritic Spine Density: Dendritic spines are small protrusions on dendrites that receive most excitatory inputs. 7,8-DHF has been shown to ameliorate abnormalities in spine morphology and increase spine density in the hippocampus and amygdala.[13][14]

-

Improved Cognitive Function: In numerous animal models of neurodegenerative diseases, stress, and aging, administration of 7,8-DHF reverses cognitive deficits, improves spatial learning and memory, and facilitates synaptic plasticity (LTP).[12][15][16]

Signaling Pathway: 7,8-DHF and Synaptic Plasticity

The following diagram illustrates the primary signaling cascade initiated by 7,8-DHF to promote synaptic plasticity.

Caption: 7,8-DHF activates TrkB, leading to downstream signaling that enhances synaptic protein synthesis and gene expression, ultimately promoting synaptic plasticity.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on 7,8-DHF.

Table 1: Effects of 7,8-DHF on Pro-inflammatory Markers in LPS-Stimulated BV2 Microglia

| Parameter | 7,8-DHF Concentration | % Inhibition / Effect | Reference |

|---|---|---|---|

| iNOS Protein Expression | 10 µM | Significant Inhibition | [9] |

| 20 µM | Stronger Inhibition | [9] | |

| COX-2 Protein Expression | 10 µM | Significant Inhibition | [9] |

| 20 µM | Stronger Inhibition | [9] | |

| TNF-α Production | 1 µM | ~25% Inhibition | [9] |

| 10 µM | ~50% Inhibition | [9] | |

| 20 µM | ~75% Inhibition | [9] | |

| IL-1β Production | 1 µM | ~20% Inhibition | [9] |

| 10 µM | ~40% Inhibition | [9] |

| | 20 µM | ~60% Inhibition |[9] |

Table 2: Effects of 7,8-DHF on Synaptic Markers and Cognitive Function

| Model | Treatment | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| Corticosterone/LPS Mouse Model | 10 mg/kg, i.p. | Synaptic Factors (BDNF, GluA1, PSD95) | Significant normalization of levels | [15] |

| Fragile X Syndrome Mouse Model | 4-week treatment | Hippocampal Spine Density | Ameliorated morphological abnormalities | [13] |

| Synaptic GluA1 Expression | Enhanced expression | [13] | ||

| Schizophrenia Rat Model | 5 mg/kg, i.p. for 14 days | p-TrkB, p-ERK1/2, p-CREB levels | Significantly increased phosphorylation | [12] |

| Aged Rats (22 months) | i.p. for 2 weeks | Spatial Memory (Morris Water Maze) | Improved performance | [16] |

| Hippocampal Synaptic Plasticity (LTP) | Facilitated LTP | [16] |

| Traumatic Brain Injury (TBI) Mouse Model | 20 mg/kg | Contusion Volume | Reduced by ~34% vs. vehicle |[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of 7,8-DHF.

In Vitro Neuroinflammation Assay (LPS-stimulated BV2 Microglia)

This protocol describes how to induce an inflammatory response in BV2 microglial cells and assess the anti-inflammatory effect of 7,8-DHF.

Caption: Experimental workflow for assessing the anti-inflammatory effects of 7,8-DHF on LPS-stimulated microglia.

Methodology:

-

Cell Culture: BV2 microglia cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[13] Cells are seeded in appropriate plates (e.g., 96-well for viability/ELISA, 6-well for Western Blot).

-

Treatment: Once cells reach ~80% confluency, the medium is replaced. Cells are pre-treated with desired concentrations of 7,8-DHF (dissolved in DMSO, final concentration <0.1%) for 1 to 12 hours.[13]

-

Inflammatory Challenge: Lipopolysaccharide (LPS) is added to the wells (except for the control group) at a final concentration of 0.5-1 µg/mL and incubated for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine analysis).[9][13]

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6, following the manufacturer's protocol.[13][15]

-

Briefly, coat a 96-well plate with capture antibody. Add standards and samples (supernatants) and incubate. Add detection antibody, followed by an enzyme conjugate (e.g., HRP-streptavidin). Add substrate (e.g., TMB) and stop solution. Read absorbance at 450 nm.[17][18]

-

-

Protein Expression (Western Blot):

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[4][19]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-TrkB, anti-PSD-95, anti-iNOS, anti-p-NF-κB) overnight at 4°C.[4][19]

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect bands using an ECL substrate and an imaging system.[4][19]

-

Synaptic Plasticity and Cognition (Morris Water Maze)

The Morris Water Maze (MWM) is a standard behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.

Methodology:

-

Apparatus: A circular pool (~1.5 m diameter) filled with water (24-26°C) made opaque with non-toxic paint. A hidden escape platform is submerged ~1 cm below the water surface in one quadrant.[1][7][14]

-

Acclimation & Training:

-

Mice are handled for several days before the experiment.

-

Training Phase (e.g., 5-7 days): Mice undergo 4 trials per day. For each trial, the mouse is placed into the pool from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform.[7][14] If it fails, it is guided to the platform. The mouse remains on the platform for 15-30 seconds.

-

7,8-DHF (e.g., 5-10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the first trial each day.[11][15]

-

-

Probe Test: 24 hours after the last training session, the platform is removed. The mouse is allowed to swim for 60 seconds.[1]

-

Data Analysis: A video tracking system records the swim path, latency to find the platform (during training), and time spent in the target quadrant (during the probe test). Improved performance is indicated by a shorter escape latency and more time spent in the target quadrant.

Dendritic Spine Analysis (Golgi Staining)

This technique allows for the visualization and quantification of dendritic spines.

Methodology:

-

Tissue Preparation: Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde. Dissect the brain and immerse in a Golgi-Cox solution for 14 days in the dark.[20]

-

Sectioning: Transfer the brain to a cryoprotectant solution. Section the brain (e.g., hippocampus) at 100-200 µm using a vibratome.

-

Staining and Mounting: Mount sections on gelatin-coated slides. Develop the stain according to the specific Golgi-Cox kit protocol (e.g., using ammonium hydroxide, followed by fixing and dehydration steps).[15]

-

Imaging and Analysis:

-

Acquire Z-stack images of well-impregnated neurons (e.g., pyramidal neurons in the CA1 region of the hippocampus) using a brightfield microscope with a high-magnification objective (e.g., 100x oil).

-

Use imaging software (e.g., ImageJ, Neurolucida) to reconstruct dendritic segments.

-

Quantify spine density (number of spines per unit length of dendrite) and classify spines by morphology (e.g., thin, stubby, mushroom).[21][22]

-

Conclusion and Future Directions

7,8-dihydroxyflavone has robustly demonstrated its capacity to act as a TrkB agonist, exerting potent anti-neuroinflammatory and pro-synaptic plasticity effects in a wide range of preclinical models. Its ability to suppress microglial activation via the NF-κB pathway and to enhance neuronal connectivity through TrkB-Akt/ERK-CREB signaling underscores its therapeutic potential. The quantitative data consistently show a dose-dependent efficacy in reducing inflammatory markers and improving synaptic and cognitive measures.

For drug development professionals, 7,8-DHF serves as a valuable lead compound. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, conducting long-term safety and toxicology studies, and ultimately, translating these promising preclinical findings into clinical trials for neurodegenerative and psychiatric disorders where neuroinflammation and synaptic deficits are core pathological features.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Western Blot Protocol | Proteintech Group [ptglab.com]

- 5. bosterbio.com [bosterbio.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. origene.com [origene.com]

- 11. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 14. Video: Morris Water Maze Experiment [jove.com]

- 15. 2024.sci-hub.st [2024.sci-hub.st]

- 16. 7,8-Dihydroxyflavone alleviates apoptosis and inflammation induced by retinal ischemia-reperfusion injury via activating TrkB/Akt/NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. frontiersin.org [frontiersin.org]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. mdpi.com [mdpi.com]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

Investigating the Cell Permeability of 7-Bromo-3-(1H-indol-3-yl)-1H-pyrazolo[3,4-d]pyrimidine (7BIO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3-(1H-indol-3-yl)-1H-pyrazolo[3,4-d]pyrimidine (7BIO) is a synthetic indirubin analogue with significant biological activities, including the induction of caspase-independent cell death and the inhibition of key intracellular kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β). Its demonstrated effects on intracellular targets strongly suggest that this compound is cell-permeable. This technical guide provides a comprehensive overview of the available evidence for this compound's cell permeability, detailed protocols for assessing the permeability of small molecules like this compound, and a visualization of the signaling pathways influenced by this compound. While direct quantitative permeability data for this compound is not currently available in the public domain, this guide offers the necessary tools and information for researchers to conduct their own permeability studies.

Evidence of Cell Permeability

While direct quantitative studies on the cell permeability of this compound, such as Caco-2 or PAMPA assays, have not been reported, there is substantial indirect evidence supporting its ability to cross the cell membrane and engage with intracellular targets.

Intracellular Target Engagement

This compound has been shown to exert its biological effects through the inhibition of intracellular kinases. For instance, it has demonstrated neuroprotective effects in SH-SY5Y neuroblastoma cells by preventing cell death induced by Aβ1-42 oligomers. This neuroprotection is attributed to its inhibitory activity against CDK5 and GSK3β, both of which are located within the cytoplasm. The ability of this compound to modulate the activity of these intracellular enzymes is a strong indicator of its cell permeability.

Induction of Cell Death

This compound is known to be a potent inducer of caspase-independent, non-apoptotic cell death. This process involves the modulation of intracellular signaling pathways that ultimately lead to cell demise. The initiation of such a complex cellular process by an external agent necessitates its entry into the cell.

Table 1: Summary of Indirect Evidence for this compound Cell Permeability

| Observed Effect | Cell Line | Implication for Permeability |

| Neuroprotection against Aβ1-42 oligomer-induced cell death | SH-SY5Y | Implies entry into neuronal cells to inhibit intracellular kinases. |

| Inhibition of CDK5 and GSK3β | Various | Direct interaction with cytoplasmic enzymes confirms cell entry. |

| Induction of caspase-independent cell death | Various | Modulation of intracellular death pathways requires cell penetration. |

Experimental Protocols for Assessing Cell Permeability

For researchers wishing to quantify the cell permeability of this compound, the following standard assays are recommended.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption. The assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes with tight junctions.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable filter support (e.g., Transwell®) and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by testing the permeability of a paracellular marker (e.g., Lucifer yellow).

-

Permeability Assessment:

-

The test compound (this compound) is added to the apical (AP) side of the monolayer, and the concentration of the compound that permeates to the basolateral (BL) side is measured over time. This is the absorptive (AP to BL) permeability.

-

Conversely, the compound is added to the BL side, and its permeation to the AP side is measured to determine the efflux (BL to AP) permeability.

-

-

Sample Analysis: The concentration of this compound in the donor and receiver compartments is quantified using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of permeation.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the compound in the donor chamber.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability. It measures the permeation of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.

Methodology:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

-

Assay Setup:

-

The donor wells of a multi-well plate are filled with a solution of the test compound (this compound) at a known concentration.

-

The acceptor plate, containing the lipid-coated filter, is placed on top of the donor plate, such that the membrane is in contact with the donor solution. The acceptor wells are filled with a buffer solution.

-

-

Incubation: The "sandwich" plate is incubated for a defined period (typically 4-16 hours) to allow for the permeation of the compound across the artificial membrane.

-

Sample Analysis: The concentration of this compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Data Analysis: The effective permeability (Pe) is calculated.

Signaling Pathways Modulated by this compound

The primary intracellular targets of this compound are CDK5 and GSK3β. The inhibition of these kinases has significant downstream effects on various signaling pathways.

CDK5 and GSK3β Signaling

CDK5 and GSK3β are serine/threonine kinases involved in a multitude of cellular processes, including neuronal function, cell cycle regulation, and apoptosis. In the context of neurodegenerative diseases like Alzheimer's, hyperactivation of these kinases is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.

7-Bromoindirubin-3-oxime: A Technical Guide to its Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoindirubin-3-oxime (7BIO) is a synthetic derivative of indirubin, a natural compound found in Indigofera species. While indirubins have been traditionally investigated for their roles as inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), this compound exhibits a distinct and compelling pharmacological profile.[1][2] This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this intriguing molecule.

Mechanism of Action and Key Therapeutic Targets

Contrary to initial expectations for an indirubin derivative, 7-bromoindirubin-3-oxime displays only marginal inhibitory activity against classical indirubin targets such as CDK1, CDK5, and GSK-3β.[1][2] Instead, its primary mechanism of action appears to be the induction of a unique form of caspase-independent cell death and the inhibition of a distinct set of kinases. This positions this compound as a potential therapeutic agent for cancers and neurodegenerative diseases, particularly those resistant to conventional apoptosis-inducing therapies.[1]

Primary Kinase Targets

The most potent inhibitory activities of this compound are observed against a panel of kinases that are not the traditional targets of indirubins. These include:

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

-

Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRK1A and DYRK2): Implicated in neurodevelopmental disorders and various cancers.

-

Aurora Kinases (Aurora B and Aurora C): Serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in cancer.

The inhibitory concentrations (IC50) for these and other kinases are summarized in the table below.

Signaling Pathway Modulation

Emerging evidence suggests that this compound can modulate key signaling pathways involved in cell survival and proliferation, although the direct molecular interactions are still under investigation.

-

STAT3 Signaling: Some studies on related indirubin derivatives suggest a potential for this compound to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a crucial role in tumor cell survival and proliferation. However, direct and conclusive evidence for this compound is still being established.

-

AKT Signaling: The PI3K/AKT pathway is a critical cell survival pathway that is often dysregulated in cancer. While direct inhibition of AKT by this compound has not been definitively shown, the induction of cell death suggests a potential downstream modulation of this pathway.

Quantitative Data Summary

The following table summarizes the reported IC50 values of 7-bromoindirubin-3-oxime against a panel of protein kinases. This data highlights the distinct selectivity profile of this compound compared to other indirubins.

| Kinase Target | IC50 (µM) | Reference |

| FLT3 | 0.34 | [3] |

| DYRK1A | 1.9 | [3] |

| DYRK2 | 1.3 | [3] |

| Aurora B | 4.6 | [3] |

| Aurora C | 0.7 | [3] |

| CDK1/cyclin B | 22 | [2] |

| CDK5/p25 | 33 | [2] |

| GSK-3β | 32 | [2] |

Note: The IC50 values for CDK1, CDK5, and GSK-3β are considered to represent marginal activity, as highlighted in the primary literature.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of 7-bromoindirubin-3-oxime's therapeutic targets.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific kinase.

Objective: To determine the IC50 value of this compound for a given kinase.

Materials:

-

Recombinant active kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

7-bromoindirubin-3-oxime (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of 7-bromoindirubin-3-oxime in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase and its specific substrate to the kinase reaction buffer.

-

Initiation of Reaction: Add the diluted this compound or DMSO (vehicle control) to the wells.

-

ATP Addition: Initiate the kinase reaction by adding a specific concentration of ATP (often near the Km for the kinase).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of the MTS assay to assess the effect of this compound on the viability of cancer cell lines.

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

-

Human cancer cell lines (e.g., SH-SY5Y, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

7-bromoindirubin-3-oxime (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Phosphorylated Proteins

This protocol describes the detection of phosphorylated forms of signaling proteins, such as STAT3 and AKT, in cells treated with this compound.

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

-

Human cancer cell lines

-

7-bromoindirubin-3-oxime

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of the target protein, e.g., p-STAT3, STAT3, p-AKT, AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To detect the total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-STAT3).

Visualizations

Signaling Pathways

Caption: Potential signaling pathways modulated by 7-bromoindirubin-3-oxime.

Experimental Workflow

Caption: General experimental workflow for identifying this compound's therapeutic targets.

Conclusion

7-Bromoindirubin-3-oxime represents a departure from the classical pharmacological profile of indirubins. Its potent inhibition of key kinases such as FLT3, DYRK1A/2, and Aurora kinases, coupled with its ability to induce caspase-independent cell death, underscores its potential as a novel therapeutic agent. Further research is warranted to fully elucidate the molecular mechanisms underlying its effects on signaling pathways like STAT3 and AKT, and to explore its efficacy in preclinical models of cancer and neurodegenerative diseases. This guide provides a foundational resource for scientists dedicated to advancing our understanding and application of this promising compound.

References

- 1. Frontiers | Indirubin Derivative 7-Bromoindirubin-3-Oxime (this compound) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice [frontiersin.org]

- 2. Indirubin Derivative 7-Bromoindirubin-3-Oxime (this compound) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 7-Biotin-17-DMAG (7BIO) in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Biotin-17-DMAG (7BIO) is a biotinylated derivative of the Hsp90 inhibitor 17-DMAG. While its parent compound is known to target Heat Shock Protein 90 (Hsp90), emerging research indicates that this compound also functions as a potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK3β).[1][2] These kinases are pivotal in neuronal function and are implicated in the pathology of neurodegenerative diseases, particularly through the hyperphosphorylation of the microtubule-associated protein Tau. These application notes provide a detailed protocol for the use of this compound in primary neuron cultures to study its effects on neuronal viability and Tau phosphorylation.

Data Presentation

The following table summarizes key quantitative data for the application of this compound in neuronal cell cultures. It is important to note that optimal concentrations and incubation times may vary depending on the specific type of primary neurons and experimental conditions. The provided data is a starting point for experimental design.

| Parameter | Cell Type | Concentration Range | Incubation Time | Observed Effect | Citation |

| Neuroprotection | SH-SY5Y neuroblastoma cells | 1 - 10 µM | 24 hours | Prevention of Aβ₁₋₄₂ oligomer-induced cell death | [1] |

| Tau Phosphorylation | Primary Neurons (inferred) | 1 - 10 µM | 24 - 48 hours | Reduction of Tau phosphorylation at various sites | [1][3] |

| Neuronal Viability | Primary Cortical Neurons | 0.1 - 20 µM | 48 hours | To be determined by user (e.g., via MTT or LDH assay) | N/A |

Experimental Protocols

Protocol 1: Preparation and Maintenance of Primary Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for neurobiological research.

Materials:

-

Embryonic day 18 (E18) rat or mouse embryos

-

Hibernate-E medium (Thermo Fisher Scientific)

-

Papain (Worthington Biochemical)

-

Neurobasal Medium (Thermo Fisher Scientific)

-

B-27 Supplement (50X, Thermo Fisher Scientific)

-

GlutaMAX Supplement (Thermo Fisher Scientific)

-

Penicillin-Streptomycin (10,000 U/mL, Thermo Fisher Scientific)

-

Poly-D-lysine (Sigma-Aldrich)

-

Laminin (Sigma-Aldrich)

-

Sterile dissection tools

-

Sterile culture plates or coverslips

Procedure:

-

Coating of Culture Vessels:

-

Coat culture plates or coverslips with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C.

-

Wash three times with sterile water and allow to air dry.

-

(Optional) Further coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating neurons.

-

-

Isolation of Primary Cortical Neurons:

-

Dissect cortices from E18 rodent embryos in ice-cold Hibernate-E medium.

-

Mince the tissue into small pieces.

-

Digest the tissue with papain (20 units/mL) in Hibernate-E at 37°C for 15-30 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Plating and Maintenance of Neurons:

-

Determine cell density using a hemocytometer.

-

Plate neurons at a density of 1.5 x 10⁵ to 2.5 x 10⁵ cells/cm² in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Replace half of the medium with fresh, pre-warmed medium every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).

-

Protocol 2: Treatment of Primary Neurons with this compound

This protocol outlines the procedure for treating mature primary neuron cultures with this compound.

Materials:

-

Mature primary neuron cultures (DIV 7-10)

-

This compound (stock solution in DMSO)

-

Complete Neurobasal medium

Procedure:

-

Preparation of this compound Working Solutions:

-

Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed complete Neurobasal medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. The final DMSO concentration should ideally be below 0.1% to avoid solvent toxicity.

-

-

Treatment:

-

Carefully remove half of the medium from each well of the cultured neurons.

-

Add an equal volume of the prepared this compound working solution or vehicle control to the respective wells.

-

Incubate the cells for the desired duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

-

Protocol 3: Assessment of Neuronal Viability (MTT Assay)

This protocol provides a method to quantify neuronal viability following this compound treatment.

Materials:

-

This compound-treated primary neurons in a 96-well plate

-